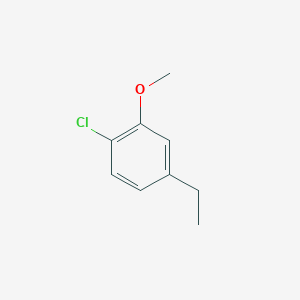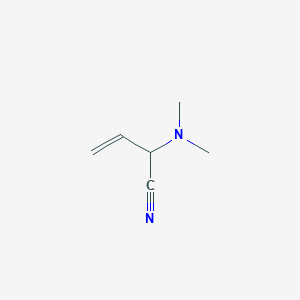
Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate
Descripción general
Descripción
Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate is a chemical compound with the molecular formula C14H10F3NO2 and a molecular weight of 281.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate is represented by the SMILES string: COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate include a molecular weight of 281.23 . It should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Synthetic Methodologies
One key area of application is in the development of safe and economical synthetic processes for related compounds. For instance, Mulder et al. (2013) discussed the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting a cost-effective trifluoromethylation process that has implications for the production of novel anti-infective agents (Mulder et al., 2013). This underscores the relevance of such compounds in medicinal chemistry, particularly in the context of developing intermediates for pharmaceuticals.
Drug Delivery Systems
Research has also explored the use of related nicotinate compounds in drug delivery systems. A study by Bolzinger et al. (1998) investigated the use of a bicontinuous sucrose ester microemulsion as a vehicle for topical delivery, using methyl nicotinate to induce inflammation as part of their evaluation (Bolzinger et al., 1998). Such studies are crucial for the development of more efficient and targeted drug delivery mechanisms, potentially improving therapeutic outcomes.
Corrosion Inhibition
In the field of industrial chemistry, nicotinamide derivatives, which share a core structure with Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate, have been investigated for their corrosion inhibition properties. Chakravarthy et al. (2014) synthesized a new class of nicotinamide derivatives and studied their effect on mild steel in hydrochloric acid, revealing their potential as corrosion inhibitors (Chakravarthy et al., 2014). This indicates the versatility of nicotinate and nicotinamide compounds in applications beyond pharmaceuticals, including materials science and engineering.
Fluorescence Properties
Furthermore, the fluorescence properties of boron difluoride pyridyl-β-diketonate derivatives, synthesized from ethyl nicotinate and various aryl methyl ketones, have been explored by Wang et al. (2013). These compounds exhibit intense fluorescence in the blue-green region, suggesting potential applications in optical materials and sensing technologies (Wang et al., 2013).
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
methyl 5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-13(19)11-5-10(7-18-8-11)9-3-2-4-12(6-9)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMZVVZYRSEWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602426 | |
| Record name | Methyl 5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate | |
CAS RN |
893734-85-5 | |
| Record name | Methyl 5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

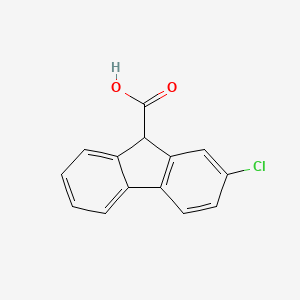



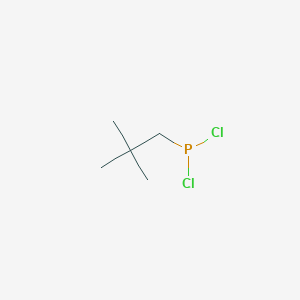
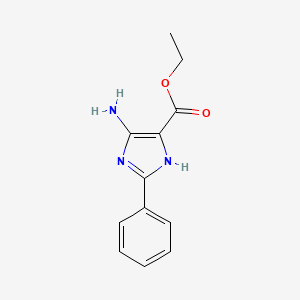
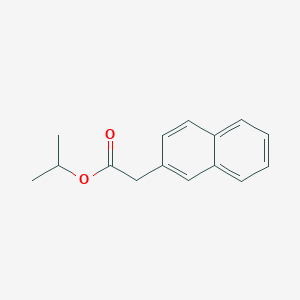

![Bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B1628959.png)

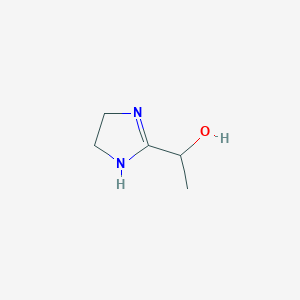
![4-[(Naphthalen-2-yl)methyl]piperidine](/img/structure/B1628965.png)
